![molecular formula C21H25N3 B10842750 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole](/img/structure/B10842750.png)
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole is a complex organic compound that features a piperidine ring, a benzyl group, and an indazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the formation of the indazole moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of Indazole Moiety: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Benzyl halides, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as 1-benzyl-4-piperidone and 4-benzoylpiperidine share structural similarities with 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1-benzyl-1H-indazole also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, benzyl group, and indazole moiety.
Eigenschaften
Molekularformel |
C21H25N3 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-2H-indazole |
InChI |
InChI=1S/C21H25N3/c1-2-6-18(7-3-1)16-24-14-12-17(13-15-24)10-11-21-19-8-4-5-9-20(19)22-23-21/h1-9,17H,10-16H2,(H,22,23) |
InChI-Schlüssel |
NPZKLBFCTYVTBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCC2=C3C=CC=CC3=NN2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.